[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride
Description
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a chlorinated aromatic amine derivative featuring a pyrazole substituent. The compound consists of a 3-chloro-substituted phenyl ring directly bonded to a 4-methyl-1H-pyrazole moiety, with a primary amine group at the ortho position relative to the pyrazole ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
3-chloro-2-(4-methylpyrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-5-13-14(6-7)10-8(11)3-2-4-9(10)12;/h2-6H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZQJHCGLMVJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride typically involves the reaction of 3-chloroaniline with 4-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride with structurally related compounds, emphasizing molecular features, applications, and biological activities:
Key Structural and Functional Differences
Substituent Positioning: The target compound has a chlorine atom at the phenyl C3 position, whereas analogs like the compound in feature substituents at different positions (e.g., 4-chlorophenyl). Pyrazole substitution patterns differ: the target compound’s 4-methylpyrazole contrasts with the 3-methylpyrazole in , which may affect metabolic stability or target selectivity.
Salt Form and Solubility :
- The hydrochloride salt in the target compound and enhances water solubility compared to neutral analogs like . This property is critical for bioavailability in drug development.
The pyrazole ring in the target compound may similarly act as a pharmacophore.
Synthetic Accessibility :
- Compounds like with simpler alkyl linkers may be easier to synthesize than the target compound’s aromatic-pyrazole system, which could require multi-step coupling reactions.
Research Findings and Implications
- Antimicrobial Potential: Structural similarities to K5/K7 suggest the target compound could inhibit bacterial/fungal enzymes via halogen-heterocyclic interactions. However, in vitro studies are required to confirm this.
- Material Science Applications : Pyrazole-amine derivatives, such as , are used in designing thermally stable materials. The target compound’s rigid aromatic system may offer advantages in polymer or catalyst design.
- Pharmacokinetics: The hydrochloride salt likely improves absorption compared to non-ionic analogs, but metabolic studies are needed to assess stability against hepatic enzymes.
Biological Activity
[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C11H12ClN3
- Molecular Weight : 223.69 g/mol
- SMILES Notation : Clc1cc(c(c1)N)c2cn[nH]c2C
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable antimicrobial properties. A study demonstrated that similar pyrazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound ID | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 5a | 0.30 | 0.35 | Bacteriostatic |
| 10 | 0.15 | 0.20 | Bactericidal |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, with findings suggesting that they can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |
|---|---|---|---|
| 47 | MCF-7 | 2.3 | Doxorubicin (3.23) |
| 48 | HCT-116 | 1.9 | Doxorubicin (3.23) |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within microbial and cancer cells:
- DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging from 12.27–31.64 μM .
- Antibiofilm Formation : These compounds also demonstrate significant antibiofilm activity against Staphylococcus aureus, reducing biofilm formation more effectively than standard antibiotics like Ciprofloxacin .
- Cell Cycle Arrest : In cancer cells, pyrazole derivatives can induce cell cycle arrest at specific phases, leading to apoptosis .
Study on Antimicrobial Properties
A recent study focused on the synthesis and evaluation of a series of thiazol-4-one/thiophene-bearing pyrazole derivatives revealed that these compounds exhibited potent antimicrobial activities and were effective against resistant strains of bacteria . The study highlighted the importance of modifying the pyrazole structure to enhance biological efficacy.
Study on Anticancer Effects
Another investigation into the anticancer effects of pyrazole derivatives reported that certain compounds led to a significant reduction in cell viability in MCF-7 and HCT-116 cell lines, showcasing their potential as therapeutic agents in oncology . The study emphasized the need for further research into structural modifications to improve potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
